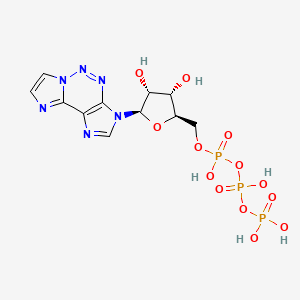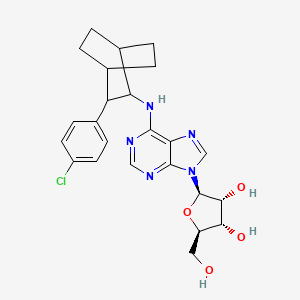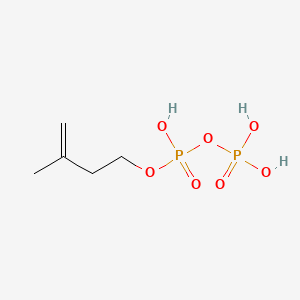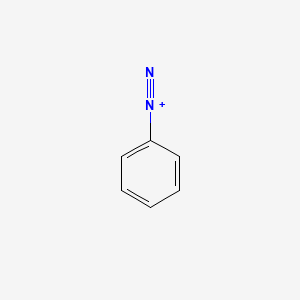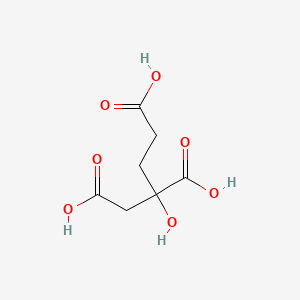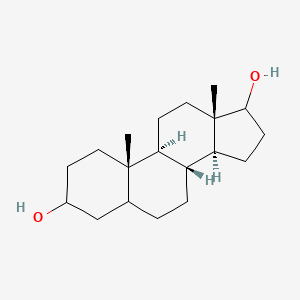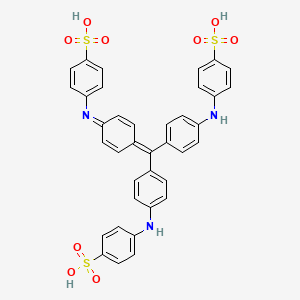
2-Chlorosyringaldehyde
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorosyringaldehyde can be synthesized through the chlorination of syringaldehyde. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorosyringaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-chloro-4-hydroxy-3,5-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorosyringaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chlorosyringaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in oxidative stress responses. The compound’s effects on cellular pathways are mediated through its ability to form reactive intermediates that can modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Syringaldehyde: The non-chlorinated parent compound.
5-Chlorovanillin: Another chlorinated phenolic aldehyde with similar structural features.
Vanillin: A widely used flavoring agent with a similar aldehyde functional group.
Comparison: 2-Chlorosyringaldehyde is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to syringaldehyde, the chlorinated derivative exhibits enhanced reactivity in substitution reactions. Compared to 5-chlorovanillin, it has different substitution patterns on the aromatic ring, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
2-chloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-3-5(4-11)7(10)9(14-2)8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIHRCLOUQZXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072838 | |
| Record name | 2-Chlorosyringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76341-69-0 | |
| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076341690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorosyringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main source of 2-Chlorosyringaldehyde in the environment?
A1: this compound is primarily produced during the bleaching of wood pulp, specifically eucalypt kraft pulp, using chlorine-based methods [, ]. This compound is a byproduct of the reaction between chlorine and lignin, a complex polymer found in wood.
Q2: How does this compound behave in the environment?
A2: While its persistence and degradation pathways are not fully understood, studies suggest this compound can bind to organic matter in the environment []. This binding can impact its bioavailability and toxicity to aquatic organisms. Furthermore, research has shown that ubiquitous fungi may play a role in chlorinating lignin, potentially contributing to the natural production of chlorinated aromatic compounds like this compound [].
Q3: Can this compound be used as a marker of exposure to pulp mill effluent?
A3: Yes, research has shown that this compound and its metabolites can serve as sensitive and specific biomarkers of exposure to bleached hardwood effluent in fish [, ].
Q4: How is this compound metabolized in fish?
A4: Studies using sand flathead (Platycephalus bassensis) have identified the major metabolite of this compound as 2-chloro-4-hydroxy-3,5-dimethoxy-benzylalcohol (2-CB-OH) [, ]. This metabolite is formed through the reduction of the aldehyde group in 2-CSA. Both 2-CSA and 2-CB-OH are often found conjugated to glucuronide or sulphate groups in fish bile, increasing their water solubility and facilitating excretion [].
Q5: How does the concentration of this compound metabolites in fish bile relate to exposure?
A5: Research indicates a positive correlation between the concentration of 2-CB-OH in fish bile and the level of exposure to this compound []. This suggests that measuring 2-CB-OH in fish bile can be a valuable tool for monitoring the potential impact of pulp mill effluent on aquatic ecosystems.
Q6: Are there factors that can influence the levels of this compound metabolites in fish bile?
A6: Yes, factors like the duration of exposure, feeding status of the fish, and bile volume can influence measured concentrations of 2-CB-OH []. For instance, fish with empty stomachs showed significantly higher 2-CB-OH concentrations in their bile compared to fish with full stomachs []. Therefore, these factors need to be considered when interpreting biomarker data in field studies.
Q7: What analytical techniques are used to measure this compound and its metabolites?
A7: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly employed to identify and quantify this compound and its metabolites in environmental samples and fish bile [, , ]. Accurate analysis often requires derivatization steps, such as acetylation, to improve the volatility and detectability of these compounds.
Q8: What is the molecular formula and molecular weight of this compound?
A8: The molecular formula for this compound is C9H9ClO4, and its molecular weight is 216.61 g/mol [].
Q9: Is there information available regarding the solubility of this compound?
A9: Yes, studies have investigated the aqueous solubility of this compound alongside other chlorinated phenolic compounds []. This information is valuable for understanding its fate and behavior in aquatic environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


